6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with the aryl hydrocarbon receptor (ahr) and cytochrome p450 1a1 (cyp1a1) axis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence the ahr-cyp1a1 axis, which plays a significant role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Biochemical Analysis
Biochemical Properties
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various cellular processes . The interaction between this compound and AHR can influence the receptor’s activity, leading to changes in gene expression and cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AHR can lead to alterations in the expression of genes involved in detoxification processes and inflammatory responses . Additionally, it may affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist of AHR, preventing the receptor’s activation by other ligands . This inhibition can lead to changes in gene expression and cellular responses. Furthermore, the compound may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating their function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation over time can lead to changes in its biochemical properties and cellular effects. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and enzyme activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes . For instance, its interaction with AHR can influence the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This interaction can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, its interaction with AHR can lead to its localization in the nucleus, where it can influence gene expression
Properties
IUPAC Name |
6-(5-bromofuran-2-yl)-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-9-4-3-8(17-9)7-5-10(15)14(6-1-2-6)11(16)13-7/h3-6H,1-2H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNVIDBZRYGLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=C(O3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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